1-Sulfanylheptan-4-ol
Overview
Description
1-Mercapto-4-heptanol is a compound that contains a total of 24 bonds; 8 non-H bonds, 5 rotatable bonds, 1 hydroxyl group, 1 secondary alcohol, and 1 thiol . It contains a total of 25 atoms; 16 Hydrogen atoms, 7 Carbon atoms, 1 Oxygen atom, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of 1-Mercapto-4-heptanol or its derivatives often involves the use of microwave-assisted synthesis . For example, a series of novel derivatives for 1,2-bis- (4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethan-1-ol were synthesized using dl-malic acid under microwave irradiation .Molecular Structure Analysis
The molecular structure of 1-Mercapto-4-heptanol includes 24 bonds in total, with 8 non-H bonds, 5 rotatable bonds, 1 hydroxyl group, 1 secondary alcohol, and 1 thiol . The molecular formula is C7H16OS .Physical and Chemical Properties Analysis
1-Mercapto-4-heptanol is expected to have properties similar to those of other thiols. Thiols are incapable of hydrogen bonding, have lower boiling points, and are less soluble in water and other polar solvents than alcohols of similar molecular weight .Scientific Research Applications
Synthesis and Flavor Applications
1-Mercapto-4-heptanol is a compound of interest in the field of flavor chemistry. A significant application of 1-Mercapto-4-heptanol is its synthesis for use as a flavor compound. Yang et al. (2015) described a four-step synthesis process for creating 2-Mercapto-4-heptanol, a related compound, involving a Grignard reaction and epoxidation, highlighting its potential as a flavor ingredient (Yang et al., 2015).
Sensory Properties and Stereochemistry
Nörenberg et al. (2013) explored how stereochemistry influences the sensory properties of 4-Mercapto-2-heptanol and its acetyl-derivatives. Their study involved the synthesis of stereoisomers and evaluation of their odor properties, demonstrating the impact of molecular structure on sensory characteristics (Nörenberg et al., 2013).
Occurrence in Natural Products
Research by Nörenberg et al. (2017) on the stereochemistry of β-Mercaptoheptanones and β-Mercaptoheptanols in cooked bell pepper (Capsicum annuum) highlights the natural occurrence of such compounds in foods. This study provides insight into the distribution and concentration of these mercaptoalcohols in different types of bell peppers, emphasizing their role in natural flavor profiles (Nörenberg et al., 2017).
Impact on Odor Properties
Research on the preparation and odor properties of related mercapto compounds, such as (S)-3-Mercapto-1-Heptyl Acetate by Liang et al. (2014), provides insight into the potential applications of 1-Mercapto-4-heptanol in creating aroma compounds with specific sensory properties. These studies reveal how slight changes in molecular structure can significantly alter perceived aromas (Liang et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
1-Mercapto-4-heptanol is a relatively new flavor compound Similar compounds like mercaptoethanol have been found to interact with various enzymes such as lysozyme, lactoylglutathione lyase, pyridoxine-5’-phosphate oxidase, and others .
Mode of Action
It’s known that mercapto compounds generally interact with their targets through the thiol (-sh) functional group . This group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function .
Biochemical Pathways
For instance, mercaptopurine, another mercapto compound, interferes with nucleic acid synthesis by inhibiting purine metabolism .
Pharmacokinetics
Similar compounds like mercaptoethanol have been found to have poor absorption and protein binding . These properties can significantly impact the bioavailability of the compound.
Result of Action
It’s known that the compound has a fruity, tropical, guava, watercress, and vegetal odor . This suggests that it might interact with olfactory receptors, leading to the perception of these specific smells.
Properties
IUPAC Name |
1-sulfanylheptan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16OS/c1-2-4-7(8)5-3-6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOBRPYSFWKHKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCS)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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